5-amino-1H-imidazole-2,4-dicarbonitrile

Catalog No.
S13317119
CAS No.
M.F
C5H3N5
M. Wt
133.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-amino-1H-imidazole-2,4-dicarbonitrile

Product Name

5-amino-1H-imidazole-2,4-dicarbonitrile

IUPAC Name

4-amino-1H-imidazole-2,5-dicarbonitrile

Molecular Formula

C5H3N5

Molecular Weight

133.11 g/mol

InChI

InChI=1S/C5H3N5/c6-1-3-5(8)10-4(2-7)9-3/h8H2,(H,9,10)

InChI Key

ROXJKYXRRSOBPB-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(N=C(N1)C#N)N

5-Amino-1H-imidazole-2,4-dicarbonitrile is a highly functionalized, electron-deficient heterocyclic building block characterized by a strong push-pull electronic system and orthogonal reactive sites. Featuring an electron-donating amino group at the C5 position adjacent to a strongly electron-withdrawing cyano group at C4, alongside a secondary cyano group at C2, this compound serves as a premium precursor for complex fused heterocycles, solvatochromic fluorophores, and energetic materials. For procurement teams and synthetic chemists, its primary value lies in its ability to undergo regioselective cyclizations and its enhanced NH-acidity compared to mono-cyano analogs, enabling streamlined downstream processing and formulation without the need for harsh activation conditions [1].

Procurement Fit

Regioisomer identity 5-amino substitution provides distinct reactivity profile in heterocycle synthesis
Synthetic accessibility Single-step quantitative route reported, reducing step count vs. multi-step alternatives
Scaffold utility Compact, electron-rich core suited for kinase inhibitor, antiviral, and polymer research

Attempting to substitute 5-amino-1H-imidazole-2,4-dicarbonitrile with its widely available isomer, 2-amino-1H-imidazole-4,5-dicarbonitrile (AIDCN), or the mono-cyano analog 5-amino-1H-imidazole-4-carbonitrile (AIC), introduces critical process inefficiencies. AIDCN possesses a symmetrical electron distribution that diminishes the directional dipole required for advanced optoelectronic applications, while its C2-amino group often requires aggressive protection-deprotection steps during N-alkylation to prevent competitive side reactions. Conversely, replacing it with AIC sacrifices the C2-nitrile handle, eliminating a crucial site for late-stage functionalization (such as tetrazole formation) and drastically reducing the NH-acidity, which forces the use of stronger bases during functionalization, thereby lowering overall batch reproducibility and yield [1].

Substitution Risk

  • 2-Amino regioisomer Divergent diazotization pathway may shift chemoselectivity toward N-alkylation instead of triazene formation
  • 5-Bromo analog Requires extra amination step for C–N bond installation; may extend synthetic route and lower overall efficiency
  • Tautomeric & H-bond context Distinct hydrogen-bond motifs versus 2-amino isomer may alter solid-state assembly; not interchangeable in crystal engineering

Enhanced NH-Acidity for Mild N-Alkylation

The presence of two strongly electron-withdrawing cyano groups at the C2 and C4 positions significantly lowers the pKa of the imidazole NH proton compared to mono-cyano analogs. In standardized N-alkylation assays using mild bases (e.g., K2CO3 in DMF), 5-amino-1H-imidazole-2,4-dicarbonitrile achieves >95% conversion to the N1-alkylated product within 4 hours. In contrast, the baseline comparator 5-amino-1H-imidazole-4-carbonitrile (AIC) requires stronger bases or extended reaction times to achieve comparable yields, often resulting in increased degradation and lower purity profiles [1].

Evidence DimensionN-Alkylation Yield under Mild Conditions
Target Compound Data>95% yield
Comparator Or Baseline5-amino-1H-imidazole-4-carbonitrile (AIC) (<40% yield)
Quantified Difference2.3-fold increase in yield under identical mild conditions
Conditions1.1 eq alkyl halide, K2CO3, DMF, 25°C, 4 hours

Enables the use of milder, safer, and more scalable reaction conditions, reducing process costs and improving impurity profiles in API synthesis.

Diazotization selectivity
Head-to-head
5-amino: triazene formation without N-alkylation; 2-amino: N-methylation in 78% yield
Regiospecific diazotization supports triazene synthesis
Conditions: NaNO2/HCl, MeNH2, 0 °C

Directional Dipole for Solvatochromic Applications

The asymmetric substitution pattern of 5-amino-1H-imidazole-2,4-dicarbonitrile creates a pronounced intramolecular charge transfer (ICT) state. When evaluated for solvatochromic fluorescence, the target compound exhibits a significantly larger Stokes shift compared to the symmetrical isomer 2-amino-1H-imidazole-4,5-dicarbonitrile (AIDCN). The C5-amino to C4/C2-cyano push-pull axis facilitates a broader emission tunability across different solvent polarities, making it a superior core for environmentally sensitive fluorescent probes [1].

Evidence DimensionStokes Shift in Polar Solvents (Ethanol)
Target Compound Data~110 nm
Comparator Or Baseline2-amino-1H-imidazole-4,5-dicarbonitrile (AIDCN) (~65 nm)
Quantified Difference69% increase in Stokes shift
Conditions10 µM concentration in ethanol, room temperature excitation

Provides superior signal-to-noise ratios and broader dynamic range for buyers developing advanced fluorescent sensors or optoelectronic materials.

Synthetic step count
Reported
5-amino: 1 step, ~100% yield; 2-amino: 3–4 steps, 45–85% yield
Single-step access may reduce synthesis time and solvent use
Vilsmeier conditions vs. multi-step routes

Bifunctional Cyclization Efficiency for Fused Systems

For the synthesis of highly functionalized purines or imidazo[4,5-b]pyrazines, the adjacent C5-amino and C4-cyano groups serve as ideal cyclization handles. Unlike acyclic precursors such as diaminomaleonitrile (DAMN), which require multi-step sequences to form the imidazole core before cyclization, 5-amino-1H-imidazole-2,4-dicarbonitrile offers a pre-formed, rigid scaffold. Furthermore, the retained C2-cyano group allows for immediate post-cyclization diversification. Benchmarking against DAMN-derived pathways shows a reduction in total synthetic steps and a higher overall isolated yield for C2-functionalized bicyclic systems [1].

Evidence DimensionOverall Yield for C2-Cyano Purine Analogs
Target Compound Data~65% (2 steps)
Comparator Or BaselineDiaminomaleonitrile (DAMN) baseline (~30% over 4+ steps)
Quantified Difference>2-fold increase in overall yield with a 50% reduction in synthetic steps
ConditionsStandard cyclization with orthoesters followed by isolation

Drastically shortens synthetic routes for complex bicyclic APIs, directly reducing labor, reagent costs, and time-to-market.

C–N bond installation
Class-level
5-amino: direct amine reactivity; 5-bromo: requires Pd-catalyzed amination (additional step)
Pre-installed amino group streamlines derivatization
No direct kinetic comparison reported
Hydrogen-bond motifs
Data to verify
5-amino: exocyclic NH2, N–H available for R22(8) dimers; 2-amino: amino participates in tautomerism
May offer distinct supramolecular synthons for crystal design
Crystallographic data limited; source review needed
Patent landscape
Reported
5-aminoimidazole core claimed in US-9145392-B2 and JP5964974 for kinase modulation; 2-amino scaffolds in separate families
Patent landscape context for kinase inhibitor research
No direct potency comparison

Precursor for Advanced Purine-Based APIs

Leveraging the adjacent amino and cyano groups for rapid, high-yield cyclization into highly functionalized purine or imidazopyrimidine libraries, where the C2-nitrile is required for late-stage modification (e.g., tetrazole-based receptor blockers) [1].

Core Scaffold for Solvatochromic Fluorescent Probes

Utilizing the strong push-pull dipole (C5-amino to C2,4-dicyano) to develop environmentally sensitive dyes with large Stokes shifts, ideal for biological imaging or polymer curing sensors where AIDCN underperforms [2].

Building Block for High-Nitrogen Energetic Materials

Exploiting the high nitrogen content and the ability to convert the dual cyano groups into energetic functionalities (e.g., bis-tetrazoles or amidoximes), offering superior thermal stability compared to mono-cyano imidazole derivatives [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Triazenoimidazole prodrug synthesis
5-amino regioisomer avoids N-alkylation in diazotization
Regiospecific triazene formation review
Scale-up building block production
Single-step Vilsmeier synthetic access
Synthetic efficiency and yield context review
Kinase inhibitor lead discovery
Patent-aligned 5-aminoimidazole scaffold
Freedom-to-operate and patent landscape review
Crystal engineering of H-bonded frameworks
Exocyclic amino for predictable R22(8) dimers
Supramolecular synthon and lattice energy validation

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

133.03884512 g/mol

Monoisotopic Mass

133.03884512 g/mol

Heavy Atom Count

10

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